7-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
7-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine can be achieved through several methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another method involves the oxidative cyclization of N-(pyridin-2-yl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .
Industrial Production Methods: Industrial production of this compound typically involves large-scale microwave-assisted synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide (NaI) or potassium carbonate (K2CO3) in polar solvents are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
7-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of enzymes such as Janus kinases (JAK1 and JAK2) and prolyl hydroxylase domain-containing protein 1 (PHD-1) . These interactions disrupt key signaling pathways, leading to the modulation of various biological processes.
Comparison with Similar Compounds
- 7-Chloro-[1,2,4]triazolo[1,5-a]pyridine
- 8-Iodo-[1,2,4]triazolo[1,5-a]pyridine
- 1,2,4-Triazolo[1,5-a]pyrimidine
Comparison: Compared to its analogs, it exhibits superior biological activities and is more versatile in chemical reactions .
Properties
Molecular Formula |
C6H3ClIN3 |
---|---|
Molecular Weight |
279.46 g/mol |
IUPAC Name |
7-chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C6H3ClIN3/c7-4-1-2-11-6(5(4)8)9-3-10-11/h1-3H |
InChI Key |
ZTBHGMWZWWWYQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC=N2)C(=C1Cl)I |
Origin of Product |
United States |
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